2-{[1-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE
Overview
Description
2-{[1-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorophenylhydrazine with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Amide Formation: The final step involves the reaction of the thioether-tetrazole intermediate with 2-(3,4-diethoxyphenyl)ethylamine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group (if present) or at the tetrazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation are typical.
Substitution: Conditions vary depending on the specific substitution but often involve bases or acids as catalysts.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator, given the known activities of tetrazole derivatives.
Medicine
The compound may have potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities, although specific studies would be needed to confirm these effects.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE
- **2-{[1-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(3,4-DIHYDROXYPHENYL)ETHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-{[1-(2-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the diethoxyphenyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O3S/c1-3-29-18-10-9-15(13-19(18)30-4-2)11-12-23-20(28)14-31-21-24-25-26-27(21)17-8-6-5-7-16(17)22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILISNTZGVYQNTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=NN2C3=CC=CC=C3Cl)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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